molecular formula C18H16O5 B4666076 4-butyl-2-oxo-2H-chromen-7-yl 2-furoate

4-butyl-2-oxo-2H-chromen-7-yl 2-furoate

Cat. No.: B4666076
M. Wt: 312.3 g/mol
InChI Key: WYRRINTZINXMGP-UHFFFAOYSA-N
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Description

4-butyl-2-oxo-2H-chromen-7-yl 2-furoate is a chemical compound that belongs to the class of coumarin derivatives. Coumarins are a group of organic compounds known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a coumarin moiety fused with a furoate group, which imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-2-oxo-2H-chromen-7-yl 2-furoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 2-furoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

    Starting Materials: 7-hydroxy-2H-chromen-2-one and 2-furoyl chloride.

    Reaction Conditions: The reaction is performed in dichloromethane with a slight excess of triethylamine at 20°C for 1 hour.

    Product Isolation: The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels, automated systems for reagent addition, and advanced purification techniques such as column chromatography and crystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-butyl-2-oxo-2H-chromen-7-yl 2-furoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The furoate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted coumarin derivatives.

Scientific Research Applications

4-butyl-2-oxo-2H-chromen-7-yl 2-furoate has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of novel therapeutic agents with potential anticancer, anti-inflammatory, and antimicrobial activities.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Material Science: It is employed in the development of fluorescent probes and sensors due to its unique photophysical properties.

    Industrial Applications: The compound is used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-butyl-2-oxo-2H-chromen-7-yl 2-furoate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-oxo-2H-chromen-7-yl 2-furoate
  • 4-ethyl-2-oxo-2H-chromen-7-yl 2-furoate
  • 4-propyl-2-oxo-2H-chromen-7-yl 2-furoate

Uniqueness

4-butyl-2-oxo-2H-chromen-7-yl 2-furoate is unique due to the presence of the butyl group, which imparts distinct lipophilicity and steric properties. These characteristics can influence the compound’s biological activity, making it more effective in certain applications compared to its methyl, ethyl, and propyl analogs.

Properties

IUPAC Name

(4-butyl-2-oxochromen-7-yl) furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-2-3-5-12-10-17(19)23-16-11-13(7-8-14(12)16)22-18(20)15-6-4-9-21-15/h4,6-11H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRRINTZINXMGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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